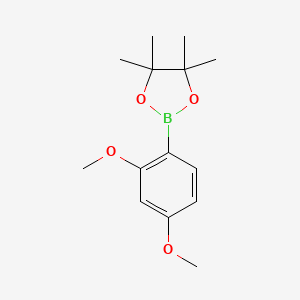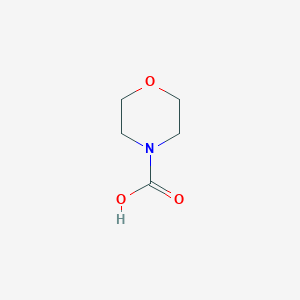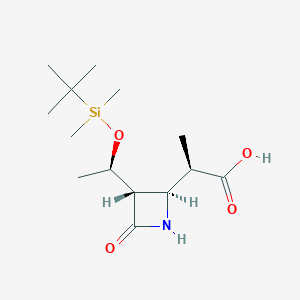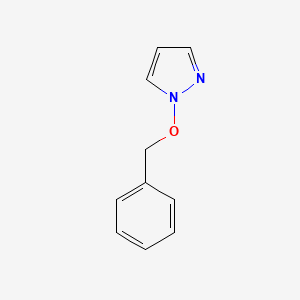
N-(8-bromooctyl)carbamate de tert-butyle
Vue d'ensemble
Description
Tert-butyl N-(8-bromooctyl)carbamate is a chemical compound with the molecular formula C13H26BrNO2 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
Tert-butyl N-(8-bromooctyl)carbamate can be synthesized using palladium-catalyzed reactions . It is also used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of Tert-butyl N-(8-bromooctyl)carbamate consists of a carbamate group (OC(O)N) attached to a tert-butyl group and an 8-bromooctyl chain .Chemical Reactions Analysis
Tert-butyl N-(8-bromooctyl)carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
Tert-butyl N-(8-bromooctyl)carbamate has a predicted boiling point of 370.2±25.0 °C and a predicted density of 1.147±0.06 g/cm3 . It is soluble in methylene chloride, chloroform, and alcohols .Applications De Recherche Scientifique
Intermédiaire de Synthèse Organique
Ce composé sert d'intermédiaire dans les processus de synthèse organique. Il est utilisé dans les étapes de recherche et développement en laboratoire et de production chimique, en particulier pour la synthèse de structures chimiques plus complexes .
Intermédiaire de Chimie Médicinale
En chimie médicinale, il sert d'intermédiaire pour le développement de produits pharmaceutiques. Son rôle dans la synthèse de médicaments est crucial pour la création de nouveaux agents thérapeutiques .
Synthèse Catalysée au Palladium
Il est utilisé dans la synthèse catalysée au palladium des anilines N-Boc-protégées, qui sont précieuses pour la création de composés présentant des propriétés pharmacologiques spécifiques .
Synthèse de Pyrroles Tétrasubstitués
Le composé est utilisé dans la synthèse de pyrroles tétrasubstitués, fonctionnalisés par des groupes ester ou cétone en position C-3. Ces pyrroles ont des applications potentielles dans divers domaines, notamment les produits pharmaceutiques et la science des matériaux .
Liaison PROTAC
Il peut être utilisé comme liaison PROTAC dans la synthèse de PROTAC (chimères de ciblage de la protéolyse), qui constituent une nouvelle classe de médicaments qui ciblent les protéines pour la dégradation .
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of Tert-butyl N-(8-bromooctyl)carbamate is not clearly defined in the literature. As a carbamate derivative, it may interact with its targets through the carbamate group. The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions or act as a leaving group .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .
Result of Action
The compound’s effects at the molecular and cellular levels, including any potential therapeutic or toxic effects, remain to be determined .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Tert-butyl N-(8-bromooctyl)carbamate is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity. For instance, the compound should be stored under inert gas at 2-8℃ and away from light .
Analyse Biochimique
Biochemical Properties
Tert-butyl N-(8-bromooctyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) due to its reactive amine group . These interactions are crucial for its function in biochemical processes, including the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Cellular Effects
Tert-butyl N-(8-bromooctyl)carbamate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool in cellular biology research .
Molecular Mechanism
The molecular mechanism of Tert-butyl N-(8-bromooctyl)carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity. These interactions can result in the inhibition or activation of certain biochemical pathways, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl N-(8-bromooctyl)carbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Tert-butyl N-(8-bromooctyl)carbamate remains stable under certain conditions, but its long-term effects on cellular function need to be further investigated .
Dosage Effects in Animal Models
The effects of Tert-butyl N-(8-bromooctyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
Tert-butyl N-(8-bromooctyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of Tert-butyl N-(8-bromooctyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Propriétés
IUPAC Name |
tert-butyl N-(8-bromooctyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDSVMQPKSQVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263522 | |
| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142356-35-2 | |
| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142356-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (8-bromooctyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)



![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)


